(aS)-PH-797804

Content Navigation

Researchers isolating p38α-specific signaling often encounter off-target effects from racemic inhibitors. (aS)-PH-797804 addresses this with its conformationally stable aS atropisomer, providing homogeneous ligand populations. • Ki = 3.9-5.8 nM vs p38α, >500-fold kinome selectivity, no JNK/ERK cross-reactivity. • ED50 0.07-0.186 mg/kg in murine models, ensuring low vehicle volume for chronic dosing. • Rotational barrier >30 kcal/mol prevents racemization, ideal for co-crystallization studies.

CAS Number

Product Name

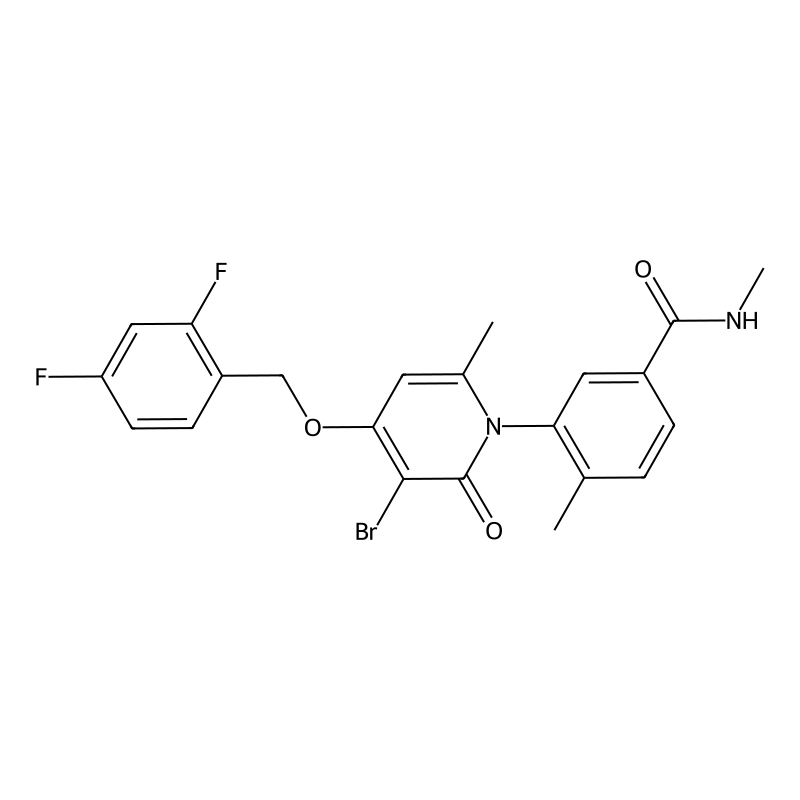

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

(aS)-PH-797804 (CAS 586379-66-0) is a potent, orally bioavailable diarylpyridinone inhibitor of p38 mitogen-activated protein kinase (MAPK)[1]. Unlike many early-generation kinase inhibitors, it is an isolated atropisomer—specifically the aS isomer—characterized by restricted rotation around the N-phenyl bond [2]. This structural rigidity locks the molecule into a conformation that perfectly complements the p38α ATP-binding pocket. For procurement and material selection, (aS)-PH-797804 is prioritized over standard pan-kinase inhibitors due to its exceptional kinome selectivity (>500-fold over non-target kinases), low-nanomolar binding affinity (Ki = 3.9–5.8 nM), and robust stability against racemization at room temperature[REFS-1, REFS-3]. These properties make it a premium tool compound for precision in vitro signaling assays and chronic in vivo inflammation models.

Research Fit

References

- [1] Xing, L., et al. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. Biochemistry, 48(27), 6402–6411.

- [2] Selness, S. R., et al. (2011). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 21(13), 4066-4071.

- [3] Kojonazarov, B., et al. (2017). The reversal of pulmonary vascular remodeling through inhibition of p38 MAPK-alpha. American Journal of Physiology-Lung Cellular and Molecular Physiology, 313(3), L449-L458.

Substituting (aS)-PH-797804 with its racemic mixture or older p38 benchmarks like SB203580 introduces severe experimental liabilities[1]. The racemic mixture contains 50% of the aR isomer, which is >100-fold less active (IC50 ~1800 nM) and acts as a competitive diluent that can trigger off-target effects at the higher doses required for efficacy [2]. Furthermore, generic p38 inhibitors often lack the specific 2,4-difluorophenyl moiety that exploits the Thr106 gatekeeper and induces a critical Met109-Gly110 peptide flip in p38α[3]. Consequently, substituting (aS)-PH-797804 with older benchmark agents like SB203580 results in weaker target affinity (Ki = 21 nM vs. 3.9 nM) and broader cross-reactivity, compromising phenotypic readouts in complex biological systems [1].

Substitution Risk

Pan-p38 inhibitors (e.g., BIRB 796) target p38γ/δ and may shift pathway interpretation; isoform-selectivity context may not transfer.

First-generation inhibitors (e.g., SB203580) exhibit broader kinome profiles and off-target PKB inhibition; kinome-wide selectivity may not reproduce.

JNK-cross-reactive p38 compounds may confound stress-signaling readouts; JNK2-sparing profile limits direct substitution.

References

- [1] Kojonazarov, B., et al. (2017). The reversal of pulmonary vascular remodeling through inhibition of p38 MAPK-alpha. American Journal of Physiology-Lung Cellular and Molecular Physiology, 313(3), L449-L458.

- [2] Xing, L., et al. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. Biochemistry, 48(27), 6402–6411.

- [3] Selness, S. R., et al. (2011). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 21(13), 4066-4071.

Atropisomer Potency: aS vs. aR

The biological activity of PH-797804 is almost entirely localized to the (aS) atropisomer. In cell-free p38α kinase assays, the isolated (aS)-isomer demonstrates an IC50 of 16–26 nM, whereas the opposite (aR)-isomer exhibits an IC50 of approximately 1800 nM [1]. This >100-fold difference in potency is driven by severe steric interference when the aR-isomer attempts to bind the kinase hinge region [2].

| Evidence Dimension | p38α Kinase Inhibition (IC50) |

| Target Compound Data | 16 - 26 nM |

| Comparator Or Baseline | (aR)-isomer (~1800 nM) |

| Quantified Difference | >100-fold higher potency for the aS isomer |

| Conditions | Cell-free p38α enzymatic assay |

Procuring the enantiomerically pure (aS)-isomer prevents assay confounding by the inactive aR-isomer, ensuring precise stoichiometric dosing and reproducible IC50 values.

Affinity & Selectivity vs. SB203580

Compared to the widely used first-generation p38 inhibitor SB203580, (aS)-PH-797804 provides significantly tighter target binding and superior selectivity. Biochemical profiling reveals that (aS)-PH-797804 binds p38α with a Ki of 3.9 to 5.8 nM, compared to a Ki of 21 nM for SB203580 [1]. Furthermore, kinome-wide screens demonstrate that (aS)-PH-797804 maintains a >500-fold selectivity ratio against a broad panel of non-target MAP kinases, avoiding the off-target JNK and ERK inhibition often seen with less selective agents [2].

| Evidence Dimension | p38α Binding Affinity (Ki) |

| Target Compound Data | 3.9 - 5.8 nM |

| Comparator Or Baseline | SB203580 (21 nM) |

| Quantified Difference | ~4 to 5-fold stronger binding affinity |

| Conditions | Biochemical kinase binding assay |

Upgrading from SB203580 to (aS)-PH-797804 enables cleaner phenotypic readouts in cellular models by drastically reducing off-target kinase interference.

Conformational Stability & Handling

A common concern with atropisomeric drugs is the risk of spontaneous racemization during storage or physiological incubation. Density functional theory and stability profiling of (aS)-PH-797804 reveal a remarkably high rotational energy barrier of >30 kcal/mol around the N-phenyl dihedral bond[1]. This energetic barrier translates to a conformational half-life of over 100 years at room temperature, ensuring that the discrete conformational space of the N-phenylpyridinone group remains locked [1].

| Evidence Dimension | Rotational Energy Barrier (Atropisomeric Stability) |

| Target Compound Data | >30 kcal/mol (t1/2 > 100 years at RT) |

| Comparator Or Baseline | Standard interconverting conformers (<15 kcal/mol) |

| Quantified Difference | Absolute stability preventing spontaneous racemization |

| Conditions | Ambient temperature storage and physiological incubation |

Guarantees that the procured single-enantiomer lot will not racemize during standard laboratory storage, formulation, or extended in vitro assays.

In Vivo Efficacy & Formulation

(aS)-PH-797804 was explicitly optimized for in vivo stability and oral bioavailability, distinguishing it from tool compounds restricted to in vitro use. In chronic inflammation models, such as streptococcal cell wall (SCW)-induced arthritis in rats, oral administration of (aS)-PH-797804 yields highly potent dose-dependent inhibition of paw swelling with an ED50 of 0.186 mg/kg[1]. This sub-milligram efficacy allows for low-dose formulations that minimize vehicle-induced toxicity[2].

| Evidence Dimension | In Vivo Effective Dose (ED50) |

| Target Compound Data | 0.186 mg/kg |

| Comparator Or Baseline | Standard preclinical p38 inhibitors (>1-10 mg/kg) |

| Quantified Difference | Sub-milligram efficacy requiring significantly lower solvent volumes |

| Conditions | Oral dosing in streptococcal cell wall (SCW)-induced arthritis model |

High oral bioavailability and exceptionally low ED50 make it an ideal, cost-effective tool compound for long-term in vivo studies.

In Vitro Kinase Profiling

Due to its >500-fold kinome selectivity and lack of JNK/ERK cross-reactivity, (aS)-PH-797804 is the preferred tool compound for isolating p38α/β-specific signaling pathways in complex cell lysates or primary cell cultures [1].

Chronic In Vivo Inflammation Models

Its exceptional oral bioavailability and low ED50 (0.07–0.186 mg/kg) make (aS)-PH-797804 highly suitable for extended dosing regimens in murine models of rheumatoid arthritis, COPD, and pulmonary hypertension, where minimizing solvent volume and vehicle toxicity is critical [2].

Structural Biology & Co-Crystallization

The absolute conformational stability of the (aS)-atropisomer (rotational barrier >30 kcal/mol) ensures a homogeneous ligand population, making it an ideal candidate for co-crystallization studies aiming to probe the Met109-Gly110 peptide flip and the Thr106 gatekeeper interactions in p38α [1].

Application Fit Matrix

References

- [1] Xing, L., et al. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. Biochemistry, 48(27), 6402–6411.

- [2] Hope, H. R., et al. (2009). Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 882-895.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GEL7GRJ3R6

Other CAS

586379-66-0

Wikipedia

2: Gupta J, Igea A, Papaioannou M, Lopez-Casas PP, Llonch E, Hidalgo M, Gorgoulis VG, Nebreda AR. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. Oncotarget. 2015 Apr 20;6(11):8539-51. PubMed PMID: 25890501; PubMed Central PMCID: PMC4496165.

3: Norman P. Investigational p38 inhibitors for the treatment of chronic obstructive pulmonary disease. Expert Opin Investig Drugs. 2015 Mar;24(3):383-92. doi: 10.1517/13543784.2015.1006358. Epub 2015 Jan 20. Review. PubMed PMID: 25599809.

4: Singh D. P38 inhibition in COPD; cautious optimism. Thorax. 2013 Aug;68(8):705-6. doi: 10.1136/thoraxjnl-2013-203498. Epub 2013 Apr 23. PubMed PMID: 23611882.

5: MacNee W, Allan RJ, Jones I, De Salvo MC, Tan LF. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial. Thorax. 2013 Aug;68(8):738-45. doi: 10.1136/thoraxjnl-2012-202744. Epub 2013 Mar 28. PubMed PMID: 23539534.

6: Xing L, Devadas B, Devraj RV, Selness SR, Shieh H, Walker JK, Mao M, Messing D, Samas B, Yang JZ, Anderson GD, Webb EG, Monahan JB. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. ChemMedChem. 2012 Feb 6;7(2):273-80. doi: 10.1002/cmdc.201100439. Epub 2011 Dec 15. PubMed PMID: 22174080.

7: Selness SR, Devraj RV, Devadas B, Walker JK, Boehm TL, Durley RC, Shieh H, Xing L, Rucker PV, Jerome KD, Benson AG, Marrufo LD, Madsen HM, Hitchcock J, Owen TJ, Christie L, Promo MA, Hickory BS, Alvira E, Naing W, Blevis-Bal R, Messing D, Yang J, Mao MK, Yalamanchili G, Vonder Embse R, Hirsch J, Saabye M, Bonar S, Webb E, Anderson G, Monahan JB. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorg Med Chem Lett. 2011 Jul 1;21(13):4066-71. doi: 10.1016/j.bmcl.2011.04.121. Epub 2011 May 11. PubMed PMID: 21641211.

8: Hope HR, Anderson GD, Burnette BL, Compton RP, Devraj RV, Hirsch JL, Keith RH, Li X, Mbalaviele G, Messing DM, Saabye MJ, Schindler JF, Selness SR, Stillwell LI, Webb EG, Zhang J, Monahan JB. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation. J Pharmacol Exp Ther. 2009 Dec;331(3):882-95. doi: 10.1124/jpet.109.158329. Epub 2009 Aug 31. PubMed PMID: 19720877.

9: Xing L, Shieh HS, Selness SR, Devraj RV, Walker JK, Devadas B, Hope HR, Compton RP, Schindler JF, Hirsch JL, Benson AG, Kurumbail RG, Stegeman RA, Williams JM, Broadus RM, Walden Z, Monahan JB. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804. Biochemistry. 2009 Jul 14;48(27):6402-11. doi: 10.1021/bi900655f. PubMed PMID: 19496616.

Explore Compound Types